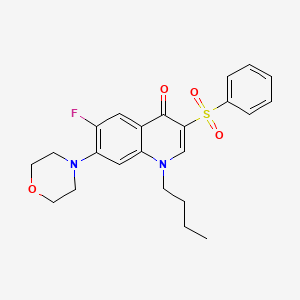

![molecular formula C17H17N5OS B6510793 1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1093127-91-3](/img/structure/B6510793.png)

1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, substituted with a pyridin-2-yl group and a 5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridin-2-yl and thiophen-2-yl groups are aromatic, contributing to the stability of the molecule. The piperazine ring provides a basic character to the molecule .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Also, the protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. As an organic compound, it is likely to be soluble in organic solvents. Its reactivity would be influenced by the presence of the pyridin-2-yl, thiophen-2-yl, and piperazine groups .Applications De Recherche Scientifique

PTP has been studied for its potential use in drug design, drug delivery, and other biomedically related applications. The compound has been investigated for its ability to act as a drug transporter, as well as its ability to bind to and activate certain biological pathways. PTP has also been studied for its potential use in organic synthesis, and as an intermediate in drug synthesis. Additionally, PTP has been investigated for its ability to act as a catalyst in various organic reactions.

Mécanisme D'action

The mechanism of action of PTP is not yet fully understood. However, it is known that the compound is able to bind to and activate certain biological pathways. It is also believed that PTP is able to act as a drug transporter, allowing for the efficient delivery of drugs to target sites. Additionally, PTP has been shown to act as a catalyst in various organic reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of PTP are not yet fully understood. However, the compound has been investigated for its potential use in drug design, drug delivery, and other biomedically related applications. Additionally, PTP has been studied for its ability to act as a drug transporter, and its ability to bind to and activate certain biological pathways.

Avantages Et Limitations Des Expériences En Laboratoire

The use of PTP in laboratory experiments has several advantages. For example, the compound is highly reactive and can be used in both aqueous and organic solvents. Additionally, PTP is a versatile molecule that can be used in various scientific research applications. Furthermore, the compound has been investigated for its potential use in organic synthesis and as an intermediate in drug synthesis.

However, there are also some limitations to the use of PTP in laboratory experiments. The compound is highly reactive, which can lead to unexpected results. Additionally, the mechanism of action of PTP is not yet fully understood, and there is limited information available regarding its biochemical and physiological effects.

Orientations Futures

The potential applications of PTP are vast, and there are numerous future directions that can be explored. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further studies could be conducted to investigate the potential use of PTP in drug design, drug delivery, and other biomedically related applications. Furthermore, the compound could be studied for its potential use in organic synthesis, and as an intermediate in drug synthesis. Finally, further research could be conducted to investigate the potential use of PTP as a catalyst in various organic reactions.

Méthodes De Synthèse

PTP is typically synthesized using a two-step reaction involving the condensation of a pyridine-2-ylthiophene-3-carbonyl chloride and a piperazine derivative. The first step involves the formation of a pyridine-2-ylthiophene-3-carbonyl chloride from a pyridine-2-ylthiophene-3-carbonyl bromide and a chloride source. The second step involves the condensation of the pyridine-2-ylthiophene-3-carbonyl chloride and a piperazine derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Propriétés

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c23-17(14-12-13(19-20-14)15-4-3-11-24-15)22-9-7-21(8-10-22)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFCGHMATYNIPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)

![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)

![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)

![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)

![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)

![7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510757.png)

![6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B6510763.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)

![1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510774.png)

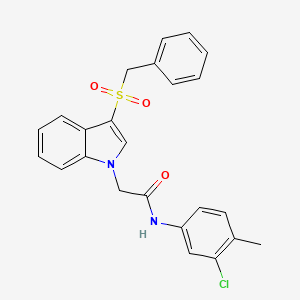

![2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510811.png)

![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)